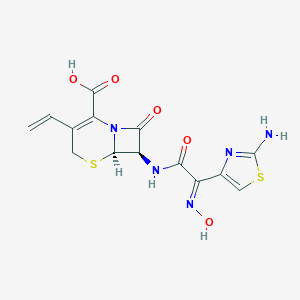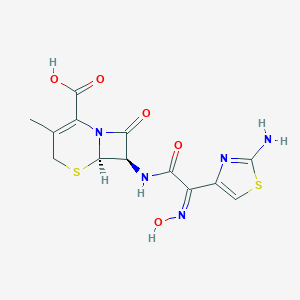
セフチトリゼン
概要
説明
科学的研究の応用
Cefditoren has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of silver nanoparticles, which have applications in catalysis and antimicrobial treatments
Medicine: It is used to treat various bacterial infections, particularly those caused by resistant strains
Industry: Cefditoren is used in the pharmaceutical industry for the production of antibiotics
作用機序
セフチトレンは、細菌細胞壁合成を阻害することで殺菌効果を発揮する。これは、ペニシリン結合タンパク質 (PBP) に結合し、これは細菌細胞壁のペプチドグリカン合成の最終的なトランスペプチダーゼステップに不可欠である。 この阻害は、細胞壁の組み立てを停止させ、最終的には細菌細胞の死滅につながる .
6. 類似の化合物との比較
セフチトレンは、セフトリアキソンやセフォタキシムなどの他の第3世代セファロスポリンと比較される。 これらの抗生物質はすべて同様の作用機序を共有しているが、セフチトレンはより広いスペクトル活性を持ち、特定の耐性菌株に対してより効果的である .
類似の化合物:
セフトリアキソン: 幅広いスペクトル活性を有する別の第3世代セファロスポリン。
セフォタキシム: セフトリアキソンと同様に、重症の細菌感染症の治療に使用される。
レボフロキサシン: 作用機序は異なるが、臨床的用途が類似したフルオロキノロン系抗生物質.
セフチトレンは、広域スペクトル活性、ベータラクタマーゼに対する安定性、経口バイオアベイラビリティの独特な組み合わせにより、さまざまな細菌感染症の治療に貴重な抗生物質となっている。
生化学分析
Biochemical Properties
Cefditoren exhibits high affinity for Penicillin Binding Proteins (PBPs), which are critical for bacterial cell wall synthesis . This interaction is key to its role in biochemical reactions. It has a β-lactam ring that is responsible for its inhibitory action on bacterial cell wall synthesis . In addition to the cephem nucleus common to all cephalosporins, Cefditoren has an aminothiazole group that enhances its activity against Gram-negative organisms, and a methylthiazole group that enhances its activity against Gram-positive organisms .
Cellular Effects
Cefditoren exerts its effects on various types of cells, primarily bacterial cells. It inhibits bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria . This influences cell function significantly, disrupting normal cellular processes and leading to the elimination of the bacterial infection.
Molecular Mechanism
The bactericidal activity of Cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases . This stability allows Cefditoren to exert its effects at the molecular level effectively, inhibiting bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, Cefditoren has shown potent antimicrobial effect against Streptococcus pneumoniae over time . It has also been observed that Cefditoren exhibits enhanced in vitro activity against the most common uropathogens in the outpatient setting .
Dosage Effects in Animal Models
In animal models, Cefditoren has shown therapeutic efficacy against acute pneumonia caused by S. pneumoniae .
Metabolic Pathways
Cefditoren pivoxil is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active Cefditoren . This hydrolysis results in the formation of pivalate .
Transport and Distribution
Following oral administration, Cefditoren pivoxil is absorbed from the gastrointestinal tract and hydrolyzed to Cefditoren by esterases . The drug is then distributed in the circulating blood as active Cefditoren . It has been shown to penetrate into bronchial mucosa, epithelial lining fluid, skin blister fluid and tonsillar tissue .
Subcellular Localization
As an antibiotic, Cefditoren does not have a specific subcellular localization within human cells. Its primary site of action is within the bacterial cells where it inhibits cell wall synthesis .
準備方法
合成経路と反応条件: セフチトレンピボックスの合成には、複数のステップが含まれる。プロセスは、7-アミノセファロスポラン酸 (7-ACA) と酸化剤を反応させて中間体を生成することから始まる。この中間体は、シラン化保護された後、ヨウ化ナトリウムと硫酸を触媒として用いて、4-メチルチアゾール-5-メタノールをヨウ素化する。 生成された化合物は、次いでトリフェニルホスフィンと反応させて別の中間体を生成する .
次のステップは、この中間体を7-アミノセファロスポラン酸と反応させてセフチトレンの母核を生成することである。この核を次いでアルカリ性条件下で活性エステルと反応させてセフチトレンナトリウムを生成する。 最後に、相間移動触媒の存在下で、セフチトレンナトリウムにヨードメチルピバレートを加えてセフチトレンピボックスを得る .
工業生産方法: セフチトレンピボックスの工業生産は、同様の合成経路に従うが、大規模製造用に最適化されている。 このプロセスでは、異なるステップに単一の溶媒を使用することで、回収と再利用が容易になり、コスト効率が高く環境に優しいものとなる .
化学反応の分析
反応の種類: セフチトレンは、酸化、還元、置換など、さまざまな化学反応を起こす。注目すべき反応の1つは、銀イオンと反応させて銀ナノ粒子を形成する能力である。 これらのセフチトレンで被覆された銀ナノ粒子は、顕著な抗菌活性を示す .
一般的な試薬と条件:
酸化: 2,2,6,6-テトラメチルピペリジンオキシニトリド (TEMPO) などの酸化剤は、合成の初期段階で使用される.
還元: 還元剤は、中間体を所望の生成物に変換するために使用される。
主な生成物: これらの反応から生成される主な生成物はセフチトレンピボックスであり、これはさらに体内でその活性型であるセフチトレンに加水分解される .
4. 科学研究の応用
セフチトレンは、幅広い科学研究の応用がある:
類似化合物との比較
Ceftriaxone: Another third-generation cephalosporin with a broad spectrum of activity.
Cefotaxime: Similar to ceftriaxone, used to treat severe bacterial infections.
Levofloxacin: A fluoroquinolone antibiotic with a different mechanism of action but similar clinical applications.
Cefditoren’s unique combination of broad-spectrum activity, stability against beta-lactamases, and oral bioavailability makes it a valuable antibiotic in the treatment of various bacterial infections.
特性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIPKYQIOVAHOP-YLGJWRNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328012 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble at levels equal to < 0.1 mg/mL., 4.41e-02 g/L | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
104145-95-1, 117467-28-4 | |
| Record name | Cefditoren | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104145-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefditoren [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104145951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFDITOREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QS09V3YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127-129 °C, 127 - 129 °C | |
| Record name | Cefditoren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefditoren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of cefditoren?
A1: Cefditoren, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria. [, ] These enzymes are crucial for peptidoglycan biosynthesis, an essential component of the bacterial cell wall. []
Q2: How does cefditoren binding to PBPs affect bacteria?
A2: By binding to PBPs, cefditoren inhibits their enzymatic activity. [] This disrupts peptidoglycan synthesis, weakening the bacterial cell wall and ultimately leading to bacterial cell death. [, ]
Q3: What is the molecular formula and weight of cefditoren pivoxil?
A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of cefditoren pivoxil.
Q4: Does grinding affect the stability of cefditoren pivoxil?
A5: Yes, grinding increases the hygroscopicity of cefditoren pivoxil, meaning it more readily absorbs moisture from the air. [] This is likely due to increased exposure of hydrophilic adsorption sites, especially around carbonyl groups. []
Q5: How does the C-3 side chain of cefditoren contribute to its activity?
A6: The crystal structure of cefditoren bound to Streptococcus pneumoniae PBP 2X reveals that the methylthiazole group of its C-3 side chain fits into a hydrophobic pocket created by specific amino acid residues within the enzyme's active site. [] This interaction is thought to contribute to cefditoren's high activity against S. pneumoniae. []
Q6: What strategies are employed to improve the formulation of cefditoren pivoxil?
A7: Cefditoren pivoxil dry suspensoids have been developed to mask the drug's odor, improve taste, and enhance stability, quality, and bioavailability. [] These formulations typically include excipients like sucrose, hypromellose, proteins, sugars, and flavorings. []
Q7: How does the administration of cefditoren pivoxil with food affect its bioavailability?
A8: The oral bioavailability of cefditoren is low in fasting patients but increases when taken with food. []
Q8: What is the primary route of elimination for cefditoren?
A9: Cefditoren is primarily eliminated through biliary excretion, meaning it is transported from the liver into the bile and eventually excreted in feces. [, ]
Q9: What is the relationship between cefditoren concentration and its activity against bacteria?
A10: Cefditoren is considered a time-dependent antibiotic. [, ] This means its efficacy is primarily driven by the duration of time the drug concentration remains above the minimum inhibitory concentration (MIC) for the target bacteria. [, ]
Q10: How does protein binding affect cefditoren's activity?
A11: While only the unbound fraction of an antibiotic is traditionally considered active, simulations suggest that cefditoren's high protein binding may not entirely preclude its activity, particularly against S. pneumoniae. []
Q11: Does cefditoren effectively penetrate into tissues relevant to respiratory infections?
A12: Yes, cefditoren demonstrates good tissue penetration into bronchial mucosa and epithelial lining fluid, key sites of respiratory infections. []
Q12: How effective is cefditoren against penicillin-resistant S. pneumoniae?
A13: Cefditoren demonstrates potent activity against both penicillin-susceptible and penicillin-resistant S. pneumoniae strains. [, , , ] Studies have shown it to be more active than other oral cephalosporins against these strains. []
Q13: What is the activity of cefditoren against Haemophilus influenzae?
A14: Cefditoren exhibits excellent activity against H. influenzae, including strains resistant to ampicillin and those producing β-lactamases. [, , , , ]
Q14: How effective is cefditoren against skin and soft tissue infections?
A15: Clinical trials have shown cefditoren pivoxil to be effective in treating uncomplicated skin and skin structure infections (SSTIs), demonstrating high clinical cure rates. [, ] It has shown comparable efficacy to other oral cephalosporins in this setting. []
Q15: Does cefditoren have a role in treating urinary tract infections (UTIs)?
A16: Research suggests cefditoren pivoxil is a safe and effective treatment for acute uncomplicated cystitis. [] Additionally, high cefditoren concentrations in urine support its potential use in treating UTIs. []
Q16: Has cefditoren demonstrated efficacy in treating respiratory infections?
A17: Clinical trials have demonstrated the efficacy of cefditoren pivoxil in treating various respiratory tract infections, including acute exacerbations of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and sinusitis. [, ]
Q17: What are the primary mechanisms of resistance to cefditoren?
A17: Resistance mechanisms in bacteria against cefditoren are similar to those observed with other β-lactam antibiotics. These include:
- Alterations in PBPs: Mutations in PBP genes can reduce cefditoren's binding affinity, decreasing its efficacy. [, ]
Q18: What analytical techniques are commonly used to quantify cefditoren?
A20: High-performance liquid chromatography (HPLC) is a widely used method for quantifying cefditoren in various matrices, including plasma, bile, urine, and pharmaceutical formulations. [, , , ]
Q19: How are cefditoren degradation products identified and characterized?
A21: Liquid chromatography-mass spectrometry/time of flight (LC-MS/TOF) is a powerful technique employed to identify and characterize the degradation products of cefditoren pivoxil under various stress conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


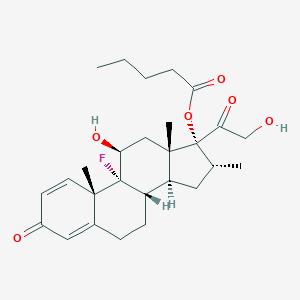
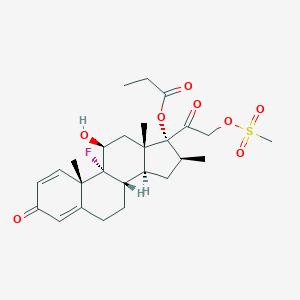
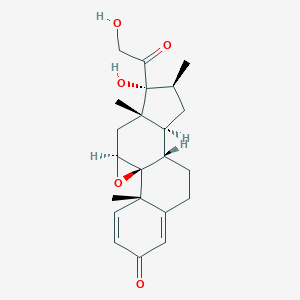


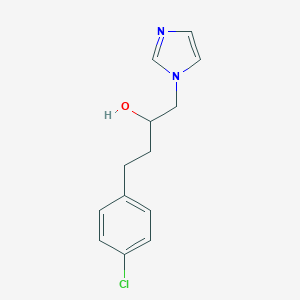
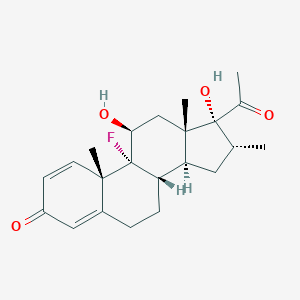
![acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B193730.png)
![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)
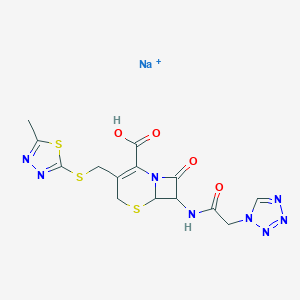
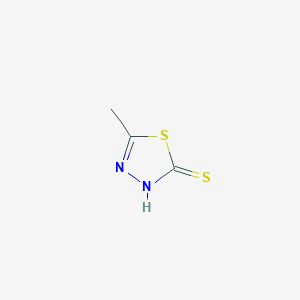
![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)
